5-bromo-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2,3-dione
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Overview
Description
5-BROMO-1-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}INDOLE-2,3-DIONE is a complex organic compound that features a brominated indole core linked to a piperazine moiety
Preparation Methods
The synthesis of 5-BROMO-1-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}INDOLE-2,3-DIONE typically involves multiple steps. One common synthetic route includes the following steps:
Bromination: The indole core is brominated using bromine or a brominating agent under controlled conditions.
Coupling Reaction: The brominated indole is then coupled with a piperazine derivative, which contains the 2-methoxyphenyl group, through a nucleophilic substitution reaction.
Oxidation: The final step involves the oxidation of the intermediate product to form the desired indole-2,3-dione structure.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
5-BROMO-1-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}INDOLE-2,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may be useful in studying its reactivity and stability.
Reduction: Reduction reactions can be used to modify the functional groups on the indole or piperazine moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-BROMO-1-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}INDOLE-2,3-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, such as cancer, neurological disorders, and infectious diseases.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-BROMO-1-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}INDOLE-2,3-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 5-BROMO-1-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}INDOLE-2,3-DIONE include other brominated indole derivatives and piperazine-containing molecules. These compounds may share similar chemical properties and biological activities but differ in their specific functional groups and overall structure. The uniqueness of 5-BROMO-1-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}INDOLE-2,3-DIONE lies in its specific combination of the indole, bromine, and piperazine moieties, which may confer distinct reactivity and biological effects.
Properties
Molecular Formula |
C21H20BrN3O4 |
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Molecular Weight |
458.3 g/mol |
IUPAC Name |
5-bromo-1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]indole-2,3-dione |
InChI |
InChI=1S/C21H20BrN3O4/c1-29-18-5-3-2-4-17(18)23-8-10-24(11-9-23)19(26)13-25-16-7-6-14(22)12-15(16)20(27)21(25)28/h2-7,12H,8-11,13H2,1H3 |
InChI Key |
XQHZYWDQURATTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C4=C(C=C(C=C4)Br)C(=O)C3=O |
Origin of Product |
United States |
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